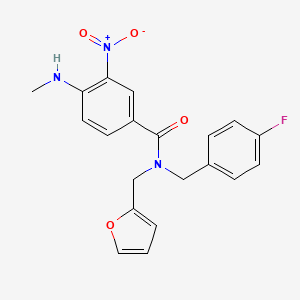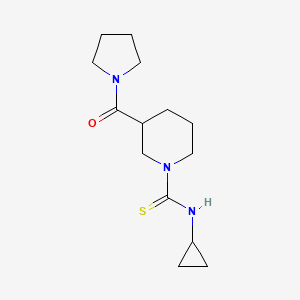
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide
説明
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been linked to the development and progression of various types of cancer. AG-1478 has been extensively studied for its potential as a therapeutic agent in cancer treatment.
作用機序
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide targets the EGFR tyrosine kinase, which plays a crucial role in cell growth, differentiation, and survival. EGFR activation leads to the activation of downstream signaling pathways that promote cell proliferation and survival. N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide inhibits EGFR activation by binding to the ATP-binding site of the tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).
実験室実験の利点と制限
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide has several advantages as a research tool. It is a highly specific inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer development and progression. It is also relatively easy to synthesize and has good stability. However, N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. In addition, it has a relatively short half-life, which can limit its effectiveness in some in vivo experiments.
将来の方向性
There are several future directions for research on N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer development and progression. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide and its potential as a therapeutic agent in cancer treatment.
科学的研究の応用
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Several in vitro and in vivo studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-(methylamino)-3-nitrobenzamide has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and head and neck cancer.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-(methylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-22-18-9-6-15(11-19(18)24(26)27)20(25)23(13-17-3-2-10-28-17)12-14-4-7-16(21)8-5-14/h2-11,22H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZLCZMLIUGEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-acetyl-2-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4233085.png)
![N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4233091.png)

![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine hydrochloride](/img/structure/B4233117.png)
![N-{4-[5-phenyl-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4233119.png)
![5-allyl-4-(4-tert-butylphenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4233127.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4233138.png)
![3-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4233160.png)
![1-[3-(4-fluorophenoxy)propyl]-3-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B4233164.png)
![2-{[6-iodo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4233172.png)
![N-cyclopentyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233178.png)
![5-chloro-1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4233186.png)
![2-amino-4',4',6',7,7-pentamethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4233187.png)
![1-[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4233200.png)